N-(3-tert-butyl-4-cyanophenyl)acetamide
Description
N-(3-tert-butyl-4-cyanophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a tert-butyl group at the meta position (C3) and a cyano group at the para position (C4). Conversely, the cyano group is a strong electron-withdrawing moiety, which may influence electronic distribution, hydrogen bonding, and metabolic stability.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-(3-tert-butyl-4-cyanophenyl)acetamide |
InChI |
InChI=1S/C13H16N2O/c1-9(16)15-11-6-5-10(8-14)12(7-11)13(2,3)4/h5-7H,1-4H3,(H,15,16) |
InChI Key |
XDOYAQKUNRKKKS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)C#N)C(C)(C)C |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C#N)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Crystalline Properties
The meta and para substituents on the phenyl ring significantly impact molecular packing, solubility, and crystallinity. Evidence from meta-substituted N-phenyl-2,2,2-trichloro-acetamides (e.g., 3-CH₃, 3-Cl, 3,5-(CH₃)₂) reveals that electron-withdrawing groups (e.g., Cl, NO₂) alter crystal lattice parameters and molecular asymmetry . For example:
- N-(3-methylphenyl)-2,2,2-trichloro-acetamide crystallizes in a monoclinic system with one molecule per asymmetric unit.
- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide exhibits two molecules per asymmetric unit due to steric effects .
The cyano group’s polarity could further modulate intermolecular interactions, distinguishing it from chloro or methyl analogs.
Table 1: Structural and Physical Properties of Selected Acetamides
Pharmacological Activities
Anticancer Potential
Phenoxy acetamide derivatives with methoxy or sulfonyl groups (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) exhibit potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines . The tert-butyl and cyano groups in the target compound may enhance tumor penetration or target binding via increased lipophilicity and dipole interactions, though direct evidence is lacking.
Analgesic and Anti-inflammatory Activity
N-phenylacetamide sulphonamides, such as N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide, demonstrate analgesic efficacy comparable to paracetamol . The cyano group in the target compound could modulate COX-2 inhibition or inflammatory pathways differently compared to sulfonamide or methoxy substituents.
Receptor Specificity
Pyridazinone-based acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide) act as FPR2 agonists, inducing calcium mobilization in neutrophils . The tert-butyl group’s bulkiness might hinder receptor binding compared to smaller substituents like bromo or methoxy.
Table 2: Pharmacological Profiles of Acetamide Derivatives
Chemical Stability and Reactivity
Chlorinated acetamides like N-(3-chloro-4-hydroxyphenyl)acetamide are reported as photodegradation products of paracetamol, indicating susceptibility to light-induced decomposition . The cyano group in the target compound may confer greater stability under UV exposure compared to hydroxyl or chloro substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
